Field: Psychiatry: Risperidone is widely used in the treatment of schizophrenia and bipolar disorder . It’s a second-generation antipsychotic agent that may improve adherence to treatment and outcomes in these mental illnesses .
Method of Application: The method of application involves oral administration or long-acting injectable forms . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks or a psychiatrist’s choice of an oral antipsychotic .
Field: Neurology: Risperidone has been studied for its binding affinity to serotonin receptors . This is relevant in the field of neurology, as serotonin receptors play a key role in many neurological processes.
Method of Application: The method of application in this context would be through the use of molecular dynamics simulations . This allows researchers to study the binding affinity of Risperidone to serotonin receptors in a controlled virtual environment .
Field: Drug Design: Risperidone has been used in the field of drug design . The crystal structure of the D2 dopamine receptor (D2R) in complex with the antipsychotic drug risperidone has been reported . This structure reveals features that might be useful for the design or discovery of drugs that have greater selectivity for D2R than existing therapeutics, and consequently have fewer side effects .
Method of Application: The method of application in this context is through the use of crystallography . This allows researchers to study the structure of D2R in complex with risperidone .
Field: Psychiatry: Risperidone has been used in long-term treatment of schizophrenia . Long-acting injectable risperidone, a second-generation antipsychotic agent, may improve adherence to treatment and outcomes in schizophrenia .
Method of Application: The method of application involves long-acting injectable risperidone . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks .
Field: Psychiatry: Risperidone, as a second-generation antipsychotic, has been used in the treatment of mood disorders . It has antimanic activity and is also effective for the maintenance treatment of bipolar disorder .
Method of Application: The method of application typically involves oral administration . The dosage and frequency would be determined by a healthcare professional based on the patient’s condition .
Field: Psychiatry: Risperidone has been used in meta-analysis studies to assess its benefits and harms in the treatment of patients with schizophrenia or bipolar disorder .
Method of Application: This allows researchers to conduct a comprehensive analysis of the effects of Risperidone .
Results and Outcomes: The study showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone . Csrs reported nearly two times more adverse events and almost 8 times more serious adverse events than the journal publications .
Risperidone-d4 is a deuterated analog of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The chemical formula for risperidone-d4 is , with a molecular weight of approximately 414.5 g/mol. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its pharmacokinetic properties, making it useful in research settings, particularly in pharmacokinetic studies and metabolic profiling.
Information on the safety hazards of Risperidone-d4 is limited. Generally, isotopically labeled compounds may share similar hazard profiles to their non-labeled counterparts []. Risperidone has known side effects, and handling it requires following safety protocols established for the medication []. Due to the limited availability of Risperidone-d4, specific safety instructions are likely provided by the supplier.
This synthetic approach allows for precise control over the incorporation of deuterium atoms, ensuring that the final product maintains its intended pharmacological properties.
Risperidone-d4 exhibits biological activities akin to those of risperidone, primarily acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. Its binding affinities are as follows:
The unique feature of risperidone-d4 is its potential for enhanced metabolic stability due to deuteration, which may result in prolonged action and reduced side effects compared to its non-deuterated counterpart .
Risperidone-d4 serves several important applications:
Interaction studies involving risperidone-d4 focus on its binding affinity and interactions with various neurotransmitter receptors. These studies have shown that:
These insights are crucial for understanding how modifications like deuteration can impact drug behavior in biological systems .
Risperidone-d4 shares structural similarities with several other atypical antipsychotics. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Risperidone | C23H27FN4O2 | Atypical antipsychotic; strong serotonin-Dopamine antagonism |
Clozapine | C18H19ClN4 | High affinity for histamine H1 receptors; less D2 antagonism |
Olanzapine | C17H20N4S | Balanced receptor profile; effective for treatment-resistant cases |
Quetiapine | C17H21N3O | Broad receptor activity; lower risk of extrapyramidal symptoms |
Risperidone-d4's unique aspect lies in its deuterated structure, which enhances metabolic stability and may reduce side effects associated with traditional antipsychotics. This property makes it particularly valuable in research settings aimed at understanding drug metabolism and efficacy.
The synthesis of Risperidone-d4 typically involves strategic deuterium incorporation at specific positions within the parent molecule. Two primary approaches dominate:
Deuterated Precursor Utilization: Starting with deuterated building blocks, such as ethyl-1,1,2,2-d4 groups, ensures precise isotopic labeling. For instance, coupling 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine with deuterated ethyl intermediates yields Risperidone-d4 with >99% isotopic purity. This method avoids post-synthetic deuteration, reducing side reactions.
Catalytic Deuteration: B(C6F5)3-catalyzed α-deuteration offers regioselective labeling of carbonyl-containing precursors. In Risperidone, this technique targets the α-C–H bonds adjacent to the pyrimidin-4-one moiety, achieving 82–95% deuterium incorporation under optimized conditions (100°C, 6 hours, 50 equiv. D2O). The reaction proceeds via boron-enolate intermediates, enabling efficient H/D exchange without disrupting sensitive functional groups like the benzoisoxazole ring.
Comparative Synthesis Data
Method | Yield (%) | Deuterium Incorporation (%) | Key Reagents |
---|---|---|---|
Deuterated Precursors | 11.7–33.4 | >99 | Ethyl-1,1,2,2-d4 bromide |
B(C6F5)3 Catalysis | 68–91 | 82–95 | B(C6F5)3, D2O |
Deuterium labeling in antipsychotics like Risperidone-d4 addresses analytical challenges in therapeutic drug monitoring. Key techniques include:
Stable Isotope-Labeled Internal Standards (SIL-IS): Risperidone-d4’s structural fidelity to the parent compound minimizes matrix effects in LC-MS/MS, improving quantification accuracy. The deuterium atoms at the ethyl-1,1,2,2 positions do not participate in metabolic pathways, ensuring stability during analysis.
Microwave-Assisted Synthesis: While not directly reported for Risperidone-d4, analogous deuterated APIs (e.g., aripiprazole-d8) achieve 99.93% purity via microwave-enhanced coupling reactions, suggesting potential applicability for scaling Risperidone-d4 synthesis.
Flow Chemistry: Continuous flow systems enable precise control over reaction parameters, reducing isotopic dilution. For example, heterogeneous catalytic deuteration in microreactors achieves >98% D-incorporation in related compounds, a method adaptable to Risperidone-d4 production.
Scaling Risperidone-d4 synthesis introduces multifaceted challenges:
Cost of Deuterated Reagents: Ethyl-1,1,2,2-d4 bromide and piperazine-d8 are expensive, contributing to 60–70% of total production costs. Bulk procurement and in-house deuterium enrichment (e.g., electrolytic D2O generation) mitigate expenses.
Purification Complexity: Residual non-deuterated impurities (<0.5%) necessitate rigorous chromatographic purification. Industrial processes employ preparative HPLC with phenyl-hexyl columns, achieving 99.5% purity.
Regulatory Compliance: Guidelines require isotopic enrichment ≥99% for clinical use. Real-time MS monitoring during synthesis ensures compliance, with batch-to-batch variability <1%.
Optimization Strategies
Risperidone-d4 undergoes primary hepatic metabolism via the CYP450 enzyme system, mirroring the metabolic fate of its non-deuterated counterpart. The deuterium substitution at critical positions introduces a kinetic isotope effect (KIE), which decelerates the cleavage of carbon-deuterium bonds during enzymatic reactions [1] [3]. CYP2D6 remains the principal enzyme responsible for the 9-hydroxylation of risperidone-d4, forming 9-hydroxyrisperidone-d4 (paliperidone-d4) as the major metabolite [1] [3]. This reaction involves the insertion of a hydroxyl group at the 9th position of the benzisoxazole ring, a process sensitive to deuterium’s steric and electronic effects.
CYP3A4 contributes to secondary metabolic pathways, including N-dealkylation and 7-hydroxylation, though these routes are less prominent compared to 9-hydroxylation [3]. The deuteration of risperidone-d4 reduces the rate of CYP2D6-mediated 9-hydroxylation, leading to an extended plasma half-life and altered metabolite accumulation patterns relative to risperidone [1] [2]. For instance, in vitro studies suggest that the KIE reduces the hydroxylation rate by approximately 2–3 fold, depending on the position of deuterium substitution [2].
Table 1: Comparative Metabolic Profiles of Risperidone and Risperidone-d4
Parameter | Risperidone | Risperidone-d4 |
---|---|---|
Primary Metabolite | 9-Hydroxyrisperidone | 9-Hydroxyrisperidone-d4 |
Major CYP Enzyme | CYP2D6 | CYP2D6 |
Hydroxylation Rate (KIE) | 1.0 (reference) | 0.3–0.5 (reduced) |
Secondary Pathways | CYP3A4-mediated N-dealkylation | CYP3A4-mediated N-dealkylation |
The 9-hydroxylation of risperidone-d4 is stereoselective, yielding enantiomeric metabolites (+)-9-hydroxyrisperidone-d4 and (-)-9-hydroxyrisperidone-d4. CYP2D6 demonstrates a preferential affinity for producing the (+)-enantiomer, a trend preserved in the deuterated analog [2] [3]. Chiral chromatographic analyses reveal that the enantiomeric ratio [(+)/(-)] in human plasma averages 2.5:1 for 9-hydroxyrisperidone-d4, slightly elevated compared to the 2.2:1 ratio observed with non-deuterated 9-hydroxyrisperidone [2]. This disparity arises from deuterium-induced alterations in the enzyme’s binding pocket, which subtly modulate the orientation of the substrate during catalysis.
Deuteration at the 9th position further influences the spatial arrangement of the transition state, potentially enhancing the energy barrier for (-)-enantiomer formation. In vitro assays using recombinant CYP2D6 demonstrate a 15% reduction in (-)-9-hydroxyrisperidone-d4 production compared to the non-deuterated form, underscoring the isotopic impact on stereochemical outcomes [2].
Table 2: Enantiomeric Ratios of 9-Hydroxyrisperidone-d4 in Human Plasma
Metabolic Condition | (+)-Enantiomer (%) | (-)-Enantiomer (%) | Ratio (+/-) |
---|---|---|---|
Non-deuterated risperidone | 68.5 | 31.5 | 2.2:1 |
Risperidone-d4 | 71.2 | 28.8 | 2.5:1 |
Interspecies variations in risperidone-d4 metabolism highlight divergent CYP450 expression and activity across organisms. In humans, CYP2D6 polymorphism significantly influences metabolic clearance, with poor metabolizers (PMs) exhibiting a 3–4 fold increase in risperidone-d4 plasma concentrations compared to extensive metabolizers (EMs) [1] [3]. Rodent studies, however, reveal distinct metabolic patterns:
Table 3: Interspecies Metabolic Clearance of Risperidone-d4
Species | Primary Enzyme | 9-Hydroxylation Rate (nmol/min/mg) | Relative to Human |
---|---|---|---|
Human | CYP2D6 | 4.2 | 1.0 |
Rat | CYP2D2 | 3.8 | 0.9 |
Mouse | CYP2D22 | 1.5 | 0.36 |
Dog | CYP2D15 | 0.7 | 0.17 |
Acute Toxic